Cas no 2155840-30-3 (rac-tert-butyl N-(1R,2R)-2-(azidomethyl)cyclopentylcarbamate)

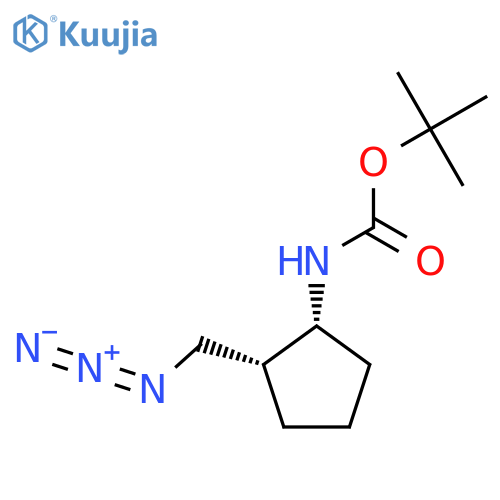

2155840-30-3 structure

商品名:rac-tert-butyl N-(1R,2R)-2-(azidomethyl)cyclopentylcarbamate

rac-tert-butyl N-(1R,2R)-2-(azidomethyl)cyclopentylcarbamate 化学的及び物理的性質

名前と識別子

-

- rac-tert-butyl N-(1R,2R)-2-(azidomethyl)cyclopentylcarbamate

- rac-tert-butyl N-[(1R,2R)-2-(azidomethyl)cyclopentyl]carbamate

- 2155840-30-3

- EN300-1266548

- Tert-butyl N-[(1R,2R)-2-(azidomethyl)cyclopentyl]carbamate

-

- インチ: 1S/C11H20N4O2/c1-11(2,3)17-10(16)14-9-6-4-5-8(9)7-13-15-12/h8-9H,4-7H2,1-3H3,(H,14,16)/t8-,9-/m1/s1

- InChIKey: JILQIELFYMAFFC-RKDXNWHRSA-N

- ほほえんだ: O(C(C)(C)C)C(N[C@@H]1CCC[C@@H]1CN=[N+]=[N-])=O

計算された属性

- せいみつぶんしりょう: 240.15862589g/mol

- どういたいしつりょう: 240.15862589g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 17

- 回転可能化学結合数: 5

- 複雑さ: 318

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 2

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3

- トポロジー分子極性表面積: 52.7Ų

rac-tert-butyl N-(1R,2R)-2-(azidomethyl)cyclopentylcarbamate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1266548-5000mg |

rac-tert-butyl N-[(1R,2R)-2-(azidomethyl)cyclopentyl]carbamate |

2155840-30-3 | 95.0% | 5000mg |

$2650.0 | 2023-10-02 | |

| Enamine | EN300-1266548-10000mg |

rac-tert-butyl N-[(1R,2R)-2-(azidomethyl)cyclopentyl]carbamate |

2155840-30-3 | 95.0% | 10000mg |

$3929.0 | 2023-10-02 | |

| Aaron | AR023TGC-1g |

rac-tert-butyl N-[(1R,2R)-2-(azidomethyl)cyclopentyl]carbamate |

2155840-30-3 | 95% | 1g |

$1282.00 | 2023-12-15 | |

| Enamine | EN300-1266548-500mg |

rac-tert-butyl N-[(1R,2R)-2-(azidomethyl)cyclopentyl]carbamate |

2155840-30-3 | 95.0% | 500mg |

$713.0 | 2023-10-02 | |

| Aaron | AR023TGC-250mg |

rac-tert-butyl N-[(1R,2R)-2-(azidomethyl)cyclopentyl]carbamate |

2155840-30-3 | 95% | 250mg |

$647.00 | 2023-12-15 | |

| Enamine | EN300-1266548-50mg |

rac-tert-butyl N-[(1R,2R)-2-(azidomethyl)cyclopentyl]carbamate |

2155840-30-3 | 95.0% | 50mg |

$212.0 | 2023-10-02 | |

| Enamine | EN300-1266548-1.0g |

rac-tert-butyl N-[(1R,2R)-2-(azidomethyl)cyclopentyl]carbamate |

2155840-30-3 | 95% | 1g |

$0.0 | 2023-06-08 | |

| Enamine | EN300-1266548-100mg |

rac-tert-butyl N-[(1R,2R)-2-(azidomethyl)cyclopentyl]carbamate |

2155840-30-3 | 95.0% | 100mg |

$317.0 | 2023-10-02 | |

| Aaron | AR023TGC-50mg |

rac-tert-butyl N-[(1R,2R)-2-(azidomethyl)cyclopentyl]carbamate |

2155840-30-3 | 95% | 50mg |

$317.00 | 2023-12-15 | |

| Enamine | EN300-1266548-250mg |

rac-tert-butyl N-[(1R,2R)-2-(azidomethyl)cyclopentyl]carbamate |

2155840-30-3 | 95.0% | 250mg |

$452.0 | 2023-10-02 |

rac-tert-butyl N-(1R,2R)-2-(azidomethyl)cyclopentylcarbamate 関連文献

-

Ekaterina A. Ivanova,Mikhail A. Maslov,Tatyana O. Kabilova,Pavel A. Puchkov,Anna S. Alekseeva,Ivan A. Boldyrev,Valentin V. Vlassov,Galina A. Serebrennikova,Nina G. Morozova,Marina A. Zenkova Org. Biomol. Chem., 2013,11, 7164-7178

-

Harish R. Talele,Ashutosh V. Bedekar Org. Biomol. Chem., 2012,10, 8579-8582

-

Weizhen Yao,Yulin Meng,Xianglin Liu,Zhanguo Wang CrystEngComm, 2021,23, 2360-2366

2155840-30-3 (rac-tert-butyl N-(1R,2R)-2-(azidomethyl)cyclopentylcarbamate) 関連製品

- 1019552-09-0(2-chloro-N-[(pyridin-4-yl)methyl]aniline)

- 92407-84-6(1-(2-Chlorobenzyl)-2-methyl-1H-indole-3-carbaldehyde)

- 1207030-44-1(1-(3,4-dimethylphenyl)-N-[(furan-2-yl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide)

- 1805446-61-0(5-Bromo-2-(difluoromethyl)-3-nitropyridine-6-carboxylic acid)

- 1699324-03-2(3-{(benzyloxy)carbonylamino}-3-(pyrimidin-4-yl)propanoic acid)

- 2228605-11-4(methyl 2-hydroxy-5-(prop-2-yn-1-yl)benzoate)

- 1807190-52-8(4-Bromo-2-fluoro-3-(fluoromethoxy)phenol)

- 1354028-27-5(2-Amino-N-[(3S)-1-methylpiperidin-3-yl]-N-propan-2-ylpropanamide)

- 275797-10-9(Benzene, 1-(3-chloropropyl)-4-iodo-)

- 171232-79-4(methyl (2S,3R)-3-ethylpyrrolidine-2-carboxylate)

推奨される供給者

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量